molecular formula C14H10O3 B581555 5-(4-Formylphenyl)-2-formylphenol CAS No. 1261930-12-4

5-(4-Formylphenyl)-2-formylphenol

Cat. No.: B581555
CAS No.: 1261930-12-4
M. Wt: 226.231
InChI Key: KOBYWILPDWAYHS-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-2-formylphenol (CAS: 1261930-12-4, C₁₄H₁₀O₃) is a biphenyl derivative featuring two formyl groups (-CHO) at the para and ortho positions relative to a hydroxyl group (-OH) on the aromatic ring (Fig. 1). This compound serves as a versatile building block in organic synthesis, particularly for covalent organic frameworks (COFs), pharmaceutical intermediates, and optoelectronic materials . Its hydroxyl group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs.

Properties

IUPAC Name

4-(4-formylphenyl)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBYWILPDWAYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685053
Record name 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-12-4
Record name 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring . The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation of the phenolic compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Formylphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Formylphenyl)-2-formylphenol involves its reactive formyl groups, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows the compound to modify proteins, nucleic acids, and other cellular components, potentially leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

5-(4-Formylphenyl)-isophthalaldehyde (FPPA)
  • Structure : Contains three formyl groups (two at isophthalaldehyde positions and one at the para-phenyl group).
  • Application : Used in heteropore COFs. The absence of a hydroxyl group in FPPA allows for stronger π-π interactions between layers, facilitating planar stacking and reduced exfoliation efficiency compared to hydroxyl-containing analogs .
  • Key Difference: The hydroxyl group in 5-(4-Formylphenyl)-2-formylphenol introduces steric hindrance and hydrogen bonding, altering crystallinity and solubility in polar solvents.
5-(2-Carboxythiophene-4-yl)-2-formylphenol (CAS: 1261907-31-6)
  • Structure : Substitutes one phenyl ring with a carboxythiophene group.
  • Application : Demonstrated anti-leishmanial activity (MTT assay IC₅₀: 12 µM against L. infantum), suggesting that electron-withdrawing groups (e.g., carboxylic acid) enhance bioactivity compared to hydroxylated analogs .
  • Key Difference : The thiophene moiety increases conjugation and electronic delocalization, impacting redox properties in electrochemical applications.
4-(4-Ethylthiophenyl)-2-formylphenol (CAS: 1261890-33-8)
  • Structure : Features an ethylthio (-S-C₂H₅) substituent instead of a hydroxyl group.
  • Property: Higher hydrophobicity (logP ≈ 3.2) compared to this compound (logP ≈ 1.8), making it suitable for lipid-soluble drug delivery systems .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (°C) Solubility (Polar Solvents) Thermal Stability (°C)
This compound 226.23 215–217 (decomp.) Moderate (DMF, DMSO) Stable up to 250
FPPA 266.24 280–282 Low (THF, CHCl₃) Stable up to 400
5-(3,5-Dichlorophenyl)-2-formylphenol 281.11 190–192 Low (EtOAc) Stable up to 200
5-(4-FORMYLPHENYL)-3-TRIFLUOROMETHYLPHENOL 294.22 180–182 High (MeOH, Acetone) Stable up to 220
  • Thermal Stability: The hydroxyl group in this compound reduces thermal stability compared to FPPA, which lacks polar substituents .
  • Solubility : Enhanced solubility in polar solvents (e.g., DMF) due to hydrogen bonding, unlike ethylthio or trifluoromethyl analogs .
Pharmaceutical Intermediates
  • Anti-parasitic Agents: this compound derivatives show moderate activity (e.g., IC₅₀: 25 µM against L. tropica), while carboxythiophene analogs exhibit higher potency due to enhanced electron-withdrawing effects .
  • Porphyrin Conjugates : Used in photodynamic therapy; the hydroxyl group enables covalent linkage to targeting moieties (e.g., porphyrins) .

Biological Activity

5-(4-Formylphenyl)-2-formylphenol, also known by its CAS number 1261930-12-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C14H12O3
  • Molecular Weight : 232.24 g/mol

The compound features two formyl groups attached to a biphenyl structure, which may contribute to its biological activity through various mechanisms.

Antioxidant Properties

Research has shown that phenolic compounds like this compound exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

A study assessing the antioxidant capacity of similar compounds indicated that structural features such as hydroxyl groups significantly enhance their ability to scavenge free radicals. This suggests that this compound may possess similar properties, potentially reducing oxidative damage in biological systems .

Anti-inflammatory Effects

Phenolic compounds have also been recognized for their anti-inflammatory properties. In models of inflammation, such as carrageenan-induced paw edema in rats, compounds with similar structures demonstrated significant inhibition of inflammatory responses, suggesting that this compound could exert comparable effects through cyclooxygenase inhibition .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways (e.g., cyclooxygenases), thereby reducing the production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces DPPH radical formation
Anti-inflammatoryInhibits paw edema in rat models
AntimicrobialPotential activity against pathogens

Case Studies

  • Antioxidant Study : A recent investigation into the antioxidant properties of phenolic compounds found that derivatives similar to this compound exhibited IC50 values indicating strong scavenging activity against DPPH radicals. The study emphasized the importance of structural features in enhancing antioxidant efficacy .
  • Inflammation Model : In a controlled experiment involving carrageenan-induced inflammation, compounds structurally related to this compound showed significant reduction in edema compared to controls, suggesting a therapeutic potential for inflammatory conditions .

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